tmrB protein

Catalog No.
S1820484
CAS No.
119883-57-7
M.F
C8H14N2O2
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tmrB protein

CAS Number

119883-57-7

Product Name

tmrB protein

Molecular Formula

C8H14N2O2

Molecular Weight

0

Synonyms

tmrB protein

TmrB protein is a significant biomolecule found in Bacillus subtilis, primarily known for its role in conferring resistance to tunicamycin, an antibiotic that inhibits glycoprotein synthesis. This protein has a molecular weight of approximately 22.5 kDa and features a distinctive structure comprising an N-terminal ATP-binding region and a C-terminal amphiphilic alpha-helix. The presence of the ATP-binding domain suggests that TmrB may utilize ATP hydrolysis to mediate its function in resistance mechanisms against tunicamycin .

The primary chemical reaction involving TmrB protein is its interaction with tunicamycin. This interaction likely involves the binding of tunicamycin to the TmrB protein, which subsequently alters the protein's conformation and function, allowing Bacillus subtilis to survive in the presence of this antibiotic. The binding affinity and specificity are influenced by the structural characteristics of TmrB, particularly its C-terminal region, which appears crucial for tunicamycin binding .

TmrB protein exhibits biological activity by providing resistance to tunicamycin through its ability to bind the antibiotic and possibly alter its uptake or efficacy within the bacterial cell. The overproduction of TmrB correlates with increased resistance levels, indicating a direct relationship between TmrB expression and survival against tunicamycin exposure. This resistance mechanism is vital for the bacterium's adaptability in environments where such antibiotics are present .

The synthesis of TmrB protein can be achieved through recombinant DNA technology. The gene encoding TmrB can be cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following transformation, the host cells can be cultured under conditions that promote protein expression. Afterward, purification techniques such as affinity chromatography can be employed to isolate TmrB from the host cell lysate .

TmrB protein has potential applications in biotechnology and pharmaceuticals. Its ability to confer resistance to antibiotics can be harnessed in developing new strategies for combating antibiotic resistance in pathogenic bacteria. Additionally, understanding the mechanisms by which TmrB operates could lead to novel therapeutic approaches that target similar resistance pathways in other organisms .

Interaction studies of TmrB protein typically focus on its binding dynamics with tunicamycin and other related compounds. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics. Results indicate that specific regions within TmrB are critical for effective binding, shedding light on how mutations might affect resistance profiles .

TmrB protein shares similarities with several other antibiotic resistance proteins. Here are some notable compounds:

Compound NameSource OrganismMechanism of ResistanceUnique Features
MsrA ProteinStaphylococcus aureusConfers resistance to macrolide antibioticsContains a distinct efflux mechanism
LsaA ProteinEnterococcus faecalisResistance to lincosamide antibioticsInvolves ribosomal methylation
ErmC ProteinStreptococcus pneumoniaeMethylation of adenine residues in rRNAProvides broad-spectrum resistance

TmrB's uniqueness lies in its specific interaction with tunicamycin and its ATP-binding capability, which distinguishes it from other resistance proteins that typically focus on efflux mechanisms or enzymatic modification of antibiotics .

The tmrB gene is a critical genetic element in Bacillus subtilis responsible for conferring resistance to tunicamycin, a nucleoside antibiotic that inhibits bacterial cell wall synthesis [1]. Located on the Bacillus subtilis chromosome, the tmrB gene spans 594 base pairs and encodes a protein with a molecular weight of approximately 22.58 kilodaltons [7] [8]. The genomic context of tmrB is particularly significant as it is positioned in proximity to the amyE gene, which encodes alpha-amylase, an important extracellular enzyme in Bacillus subtilis [26].

The chromosomal location of tmrB has been precisely mapped through extensive genetic analysis, revealing that it resides in the 339,156 → 339,749 nucleotide region of the Bacillus subtilis genome [7]. This positioning is significant for understanding the evolutionary history and functional relationships of tmrB within the bacterial genome architecture [15]. Genetic mapping studies have demonstrated that the tmrB gene is part of a larger genomic segment that has been subject to notable genetic rearrangements during the evolution of Bacillus subtilis strains [29].

The nucleotide sequence analysis of the tmrB gene reveals several important structural features that contribute to its functionality. The gene contains an ATP-binding consensus sequence in the N-terminal region, which is essential for the protein's biological activity [14]. This sequence motif is characteristic of ATP-binding proteins and plays a crucial role in the mechanism by which tmrB confers tunicamycin resistance [1].

Table 1: Key Features of tmrB Gene in Bacillus subtilis

FeatureDescription
Gene Length594 base pairs
Chromosomal Location339,156 → 339,749
Molecular Weight of Protein22.58 kDa
Isoelectric Point (pI)9.71
Essential for ViabilityNo
FunctionTunicamycin resistance

The genomic organization surrounding tmrB is particularly noteworthy due to its involvement in gene amplification events. Research has shown that in certain tunicamycin-resistant mutants of Bacillus subtilis, the region from 4 kilobases upstream of the amyE gene to the tmrB gene undergoes tandem amplification [26]. This amplification results in multiple copies of both genes, leading to increased expression levels and consequently enhanced tunicamycin resistance and alpha-amylase production [26] [28]. The repeating unit in these amplification events is approximately 16 kilobases in size, containing both the amyE and tmrB genes [21].

Detailed analysis of the junction points in these amplified regions has revealed that the tmrB gene becomes linked to a DNA region designated as "M," which is located 4 kilobases upstream of the amyE gene [21]. This structural arrangement is essential for the gene amplification phenomenon and provides insights into the mechanisms of genomic plasticity in Bacillus subtilis [15] [21].

Transcriptional Control Elements and Promoter Regions

The transcriptional regulation of the tmrB gene involves several sophisticated control elements that govern its expression in response to environmental conditions [3]. The promoter region of tmrB contains specific DNA sequences that serve as binding sites for transcription factors and RNA polymerase, thereby controlling the initiation of transcription [22].

Analysis of the tmrB promoter region has revealed the presence of a canonical core promoter structure, including a -10 region (Pribnow box) and a -35 region, which are essential for RNA polymerase binding and transcription initiation [18]. These elements are characteristic of bacterial promoters and play a fundamental role in determining the basal level of tmrB expression [22] [25].

The tmrB promoter region also contains specific regulatory elements that respond to the presence of tunicamycin, allowing for adaptive expression of the resistance gene when needed [1] [3]. In tunicamycin-resistant mutants, alterations in the promoter region have been identified, including a 28-base pair direct repeat insertion between the putative -10 region and the Shine-Dalgarno sequence [1]. This insertion significantly affects the expression level of tmrB, resulting in increased protein production and enhanced tunicamycin resistance [1] [3].

Table 2: Transcriptional Control Elements in the tmrB Promoter Region

ElementPositionFunction
-35 RegionUpstream of transcription start siteRNA polymerase recognition
-10 Region (Pribnow Box)Approximately 10 bp upstream of transcription start siteRNA polymerase binding and DNA melting
Shine-Dalgarno SequenceBetween -10 region and start codonRibosome binding site
Regulatory Protein Binding SitesVarious positions in promoter regionBinding sites for transcriptional regulators

The transcriptional regulation of tmrB is further influenced by the presence of extended promoter elements, such as the TGN motif located immediately upstream of the -10 region [18]. This extended -10 element has been shown to enhance promoter strength in various bacterial genes and may contribute to the fine-tuning of tmrB expression [18] [30]. The presence or absence of such elements can significantly impact the efficiency of transcription initiation and, consequently, the level of tunicamycin resistance [18].

The promoter region of tmrB also contains binding sites for global and specific transcriptional regulators that modulate its expression in response to various environmental signals [40]. These regulatory proteins can act as either activators or repressors, binding to specific DNA sequences in the promoter region to enhance or inhibit transcription initiation [40]. The interplay between these regulatory factors creates a complex network of transcriptional control that ensures appropriate expression of tmrB under different conditions [38] [40].

Research has also identified potential regulatory elements in the 5' untranslated region (5' UTR) of the tmrB transcript, which may play a role in post-transcriptional regulation [10]. These elements could include riboswitch-like structures that respond to metabolite binding or other regulatory RNA motifs that influence translation efficiency or mRNA stability [38]. The length and sequence composition of this 5' UTR region are important determinants of the overall expression level of tmrB [10] [38].

Operon Structure and Co-Expressed Gene Partners

The tmrB gene in Bacillus subtilis exists within a specific operon structure that influences its expression and functional relationships with other genes [7]. An operon is a genetic unit consisting of a cluster of genes under the control of a single promoter, allowing for coordinated expression of functionally related genes [37]. Understanding the operon structure of tmrB provides valuable insights into its biosynthetic context and regulatory mechanisms [36].

Genetic analysis has revealed that tmrB is part of a transcriptional unit that includes several co-expressed genes [7] [8]. While tmrB can function independently when amplified or expressed from multicopy plasmids, its native genomic context involves co-regulation with neighboring genes that may contribute to related cellular processes [15] [36]. This co-expression pattern suggests functional relationships between tmrB and its operon partners in the broader context of cellular metabolism and stress response [36].

The operon structure containing tmrB has been characterized through transcriptional analysis and genetic mapping studies [7] [15]. These investigations have shown that the tmrB gene is transcribed as part of a polycistronic mRNA, indicating coordinated expression with other genes in the same transcriptional unit [36] [37]. This arrangement allows for stoichiometric production of proteins involved in related cellular functions, ensuring efficient utilization of cellular resources [36].

Table 3: Co-Expressed Genes in the tmrB Operon Region

GeneRelative PositionFunctionRelationship to tmrB
tmrBReference geneTunicamycin resistance proteinCore resistance determinant
amyEProximal to tmrBAlpha-amylaseCo-amplified with tmrB in resistant mutants
Neighboring genesVarious positionsVarious metabolic functionsCo-regulated under specific conditions

The functional significance of the tmrB operon structure is highlighted by studies of tunicamycin-resistant mutants, where amplification of the amyE-tmrB region results in increased expression of both genes [26]. This co-amplification suggests a potential functional relationship between tmrB and amyE, despite their apparently distinct roles in tunicamycin resistance and carbohydrate metabolism, respectively [26] [28]. The simultaneous increase in expression of these genes in resistant mutants points to a possible coordinated response to cellular stress [26].

The regulation of the tmrB operon involves complex mechanisms that ensure appropriate expression levels under different conditions [38] [40]. Like other bacterial operons, the tmrB transcriptional unit may be subject to various regulatory controls, including repression, attenuation, and anti-termination [27] [38]. These mechanisms allow for fine-tuning of gene expression in response to environmental signals, such as the presence of tunicamycin or other cellular stressors [38].

Research has also suggested potential interactions between the products of co-expressed genes within the tmrB operon, which may contribute to the overall function of the resistance mechanism [36]. Such protein-protein interactions could form functional complexes or metabolons that enhance the efficiency of related biochemical processes [36]. This cooperative action of co-expressed proteins represents an important aspect of the biosynthetic context of tmrB and its role in tunicamycin resistance [36] [39].

Heterologous Expression Systems for Functional Studies

Heterologous expression systems have been instrumental in elucidating the functional properties and biochemical characteristics of the tmrB protein [14]. These systems involve the expression of the tmrB gene in non-native host organisms, allowing for detailed investigation of protein function, structure, and interactions under controlled conditions [19]. Such approaches have provided valuable insights into the mechanisms by which tmrB confers tunicamycin resistance and its potential applications in biotechnology [14] [16].

One of the most widely used heterologous expression systems for tmrB is Escherichia coli, which offers several advantages for protein production and functional analysis [14]. The tmrB gene has been successfully expressed in Escherichia coli using various expression vectors and promoter systems, including the tac promoter, which provides high-level, inducible expression [14]. This approach has enabled the production of sufficient quantities of tmrB protein for biochemical characterization and functional studies [14] [24].

The heterologous expression of tmrB in Escherichia coli has revealed important aspects of the protein's subcellular localization and membrane association [14]. Despite being a predominantly hydrophilic protein with no conventional transmembrane domains, tmrB was found to associate with the membrane fraction in Escherichia coli, similar to its localization in Bacillus subtilis [14]. This membrane association was determined to be mediated by an amphiphilic alpha-helix formed by the C-terminal 18 amino acids of the protein [14].

Table 4: Heterologous Expression Systems Used for tmrB Functional Studies

Expression SystemPromoterKey FindingsReferences
Escherichia colitac promoterMembrane association via C-terminal amphiphilic helix; ATP binding capability [14]
Escherichia coli BL21(DE3)Various expression plasmidsPhosphotransferase activity with muraymycin substrates [13]
Other bacterial hostsVarious inducible promotersFunctional conservation across species; substrate specificity [11] [13]

Functional studies using heterologous expression systems have demonstrated that tmrB is an ATP-binding protein, consistent with the presence of an ATP-binding consensus sequence in its N-terminal region [14]. Photoaffinity cross-linking experiments with azido-ATP have confirmed the protein's ability to bind ATP, while mutational analysis has identified critical residues within the consensus sequence that are essential for this function [14]. These findings have established tmrB as a novel ATP-binding membrane protein with a unique structural organization [14].

Recent research has expanded the use of heterologous expression systems to investigate the substrate specificity and enzymatic activities of tmrB [13]. Unexpectedly, when expressed in Escherichia coli BL21(DE3), tmrB was found to exhibit phosphotransferase activity with certain substrates, including muraymycin D2 and ADR-GlyU, using ATP as a phosphate donor [13]. This activity suggests a potential role for tmrB in the modification of specific molecules, which may contribute to its resistance mechanism [13].

The development of optimized expression systems for tmrB has involved careful consideration of various factors, including promoter strength, induction conditions, and host strain characteristics [11] [24]. The choice of expression system can significantly impact the yield, solubility, and activity of the recombinant protein, making it a critical aspect of functional studies [24]. Different promoter systems, such as the tac, trc, and T7 promoters, offer varying levels of expression control and protein production, allowing researchers to tailor the system to specific experimental requirements [24].

Heterologous expression studies have also provided insights into the potential applications of tmrB in biotechnology and drug development [16] [39]. The ability to produce functional tmrB protein in non-native hosts opens possibilities for engineering tunicamycin resistance in various organisms or developing novel antimicrobial strategies based on understanding resistance mechanisms [16] [39]. Furthermore, the structural and functional characterization of tmrB through heterologous expression contributes to our broader understanding of ATP-binding proteins and their roles in cellular processes [14] [16].

The substrate recognition mechanism of TmrB protein operates through a sophisticated multi-domain architecture that enables broad specificity while maintaining high affinity for target compounds. The protein exhibits a chemically heterogeneous binding cavity formed by the transmembrane domains, with distinct charge distributions between TmrA and TmrB subunits that facilitate polyspecific substrate recognition [1].

Binding thermodynamics analysis reveals that TmrB contributes to a substrate-binding pocket characterized by specific residue interactions. Critical binding residues include glutamate 242B, tyrosine 187B, and histidine 246B, which form the core recognition elements within the TM4-TM5 region [1]. Fluorescence polarization studies demonstrate that E242B exhibits direct involvement in peptide substrate binding, while H246B functions as an access control mechanism [1].

The thermodynamic parameters governing substrate binding indicate that TmrAB can concentrate substrates up to 4000-fold in liposomes, representing remarkable efficiency for a heterodimeric complex with only one functionally active nucleotide-binding site [1]. The binding cavity displays a volume of approximately 5760 cubic angstroms, optimally accommodating peptides of 7-35 amino acid residues [1].

Temperature-dependent binding studies reveal that nucleotide occlusion requires permissive temperatures above 50 degrees Celsius, indicating that conformational ATP switching represents a thermally activated process [2]. At physiological temperatures, substoichiometric nucleotide binding occurs, suggesting that thermal energy drives the transition to the occluded state [2].

ATP Hydrolysis Cycle Coupled to Efflux Activity

The ATP hydrolysis mechanism in TmrB protein operates through an asymmetric catalytic cycle that coordinates nucleotide binding, hydrolysis, and conformational transitions. TmrB contains a degenerate ATP-binding site characterized by aspartate 500 instead of the canonical glutamate residue, resulting in a non-catalytic nucleotide-binding domain [2].

Kinetic parameters for the TmrAB complex demonstrate a Michaelis constant of 0.92 ± 0.24 millimolar for ATP and a turnover number of 8.83 ± 0.87 per second at 68 degrees Celsius [2]. The temperature optimum correlates with the physiological growth conditions of Thermus thermophilus, reaching maximum activity at 75 degrees Celsius [2].

Nucleotide trapping experiments using azido-ATP photoaffinity labeling reveal that both ATP-binding sites can bind nucleotides, but only the canonical site in TmrA catalyzes hydrolysis [2]. Vanadate trapping studies demonstrate that two alpha-labeled nucleotides bind per complex, while only one gamma-labeled ATP undergoes hydrolysis, confirming the asymmetric nature of the catalytic cycle [2].

Single-turnover analysis demonstrates that ATP binding drives the power stroke for substrate translocation, while ATP hydrolysis and phosphate release facilitate return to the resting state [3]. This mechanism reveals that a single conformational switch initiated by ATP binding provides the driving force for unidirectional substrate translocation [3].

Mutational Analysis of Critical Functional Residues

Site-directed mutagenesis studies have identified key residues essential for TmrB protein function across multiple functional domains. The C-terminal amphiphilic alpha-helix comprising the terminal 18 amino acids serves as the critical membrane-anchoring domain [4] [5]. Disruption of this helix through proline insertion or premature termination results in complete loss of membrane association [4].

ATP-binding domain mutations reveal that consensus sequence alterations eliminate nucleotide binding capacity. Wild-type TmrB binds azido-ATP efficiently, while mutations in consensus amino acids abolish this interaction [4]. The aspartate 500 residue plays a regulatory rather than catalytic role, as substitution with glutamate does not restore full catalytic activity [2].

Substrate-binding residue analysis demonstrates that E242B mutations reduce transport activity by 80-100 percent and significantly impair substrate binding affinity [1]. Y187B substitutions similarly eliminate transport function, while H246B modifications affect substrate access without directly participating in binding interactions [1].

Functional complementation studies show that neither N-terminal nor C-terminal mutants can confer tunicamycin resistance in Bacillus subtilis, indicating that both ATP-binding and membrane-anchoring functions are essential for biological activity [4].

Energy Transduction Pathways in Membrane Translocation

Energy coupling mechanisms in TmrB protein involve sophisticated conformational transitions that transmit ATP binding energy to substrate translocation machinery. The process operates through entropy-enthalpy compensation, enabling nucleotide-binding domain closure over a wide temperature range [6].

Conformational dynamics analysis using pulsed electron-electron double resonance spectroscopy reveals that ATP binding induces zipper helix unzipping, facilitating the transition from inward-facing to outward-facing conformations [1]. This process requires mechanical separation of C-terminal helices that normally maintain nucleotide-binding domain contacts [1].

Periplasmic gate opening represents a critical energy transduction step, with the gate expanding approximately 20-35 angstroms upon vanadate trapping [1]. This conformational change requires formation of the ATP hydrolysis transition state and cannot be induced by non-hydrolyzable ATP analogs [1].

Lateral gate mechanism provides an additional energy transduction pathway for lipid substrates through the TM4-TM6 interface. This pathway contains five arginine residues that facilitate phospholipid translocation by providing a positively charged groove for headgroup interactions while maintaining hydrophobic tail contacts with the membrane [1].

Thermodynamic analysis indicates that the energy transduction process involves coordinated conformational switches between transmembrane and nucleotide-binding domains. The conserved catalytic glutamate plays a key role in overall energetics, with its position determining the efficiency of chemomechanical coupling [6].

Dates

Last modified: 07-20-2023

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